molecular formula C12H12ClNS B471085 1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 774190-82-8

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B471085
CAS No.: 774190-82-8
M. Wt: 237.75g/mol
InChI Key: BQPFLLLNGOCIMK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine is a secondary amine featuring a 4-chlorophenyl group and a thiophen-2-ylmethyl substituent. For instance, derivatives like 1-(3-chloro-4-ethoxy-5-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine () share the thiophen-2-ylmethylamine core but differ in aromatic substitution patterns, which can influence solubility, reactivity, and biological interactions. The presence of the 4-chlorophenyl group is a common motif in bioactive molecules, often enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPFLLLNGOCIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 4-Chlorobenzylamine (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv)

  • Solvent : Methanol or ethanol

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)

  • Acid Catalyst : Acetic acid (pH 5–6)

  • Temperature : 25–40°C

  • Time : 12–24 hours

Under these conditions, the imine forms rapidly, and NaBH3CN selectively reduces it to the secondary amine. Yields typically range from 70–80% after purification via column chromatography (silica gel, ethyl acetate/hexane). Adjusting the stoichiometry of the aldehyde to 1.2 equivalents improves conversion, while excess reducing agent minimizes byproducts.

Catalytic Tandem Synthesis with Transition Metal Catalysts

A tandem catalytic approach, adapted from methodologies in tertiary amine synthesis, offers a one-pot route to 1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine. This method leverages transition metal catalysts to facilitate both imine formation and reduction.

Key Parameters

  • Catalyst : Ruthenium-based complexes (e.g., [Ru(p-cymene)Cl2]2, 0.2 mol%)

  • Base : Caesium carbonate (Cs2CO3, 20 mol%)

  • Solvent : Methanol

  • Temperature : 100°C

  • Time : 16 hours

The reaction proceeds via initial condensation of 4-chlorobenzylamine and thiophene-2-carbaldehyde to form an imine, followed by catalytic hydrogenation. This method achieves 85–90% yield with high purity (>95%), as confirmed by NMR and HPLC. Scalability is enhanced using continuous flow reactors, which mitigate exothermic risks during large-scale production.

Nucleophilic Substitution with Base-Mediated Alkylation

Nucleophilic substitution provides an alternative pathway, particularly when electrophilic intermediates are accessible. Here, 4-chlorobenzyl chloride reacts with thiophen-2-ylmethylamine under basic conditions.

Procedure and Optimization

  • Electrophile : 4-Chlorobenzyl chloride (1.0 equiv)

  • Nucleophile : Thiophen-2-ylmethylamine (1.2 equiv)

  • Base : Potassium carbonate (K2CO3, 2.0 equiv)

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Temperature : 80–100°C (reflux)

  • Time : 8–12 hours

The reaction affords moderate yields (60–70% ) due to competing elimination reactions. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency by enhancing nucleophilicity. Purification via recrystallization (ethanol/water) yields a crystalline product with >98% purity.

High-Temperature Condensation Without Solvent

For industrial applications, solvent-free methods reduce waste and costs. This approach involves direct heating of 4-chlorobenzylamine with thiophene-2-carbaldehyde at elevated temperatures.

Operational Details

  • Reactants : 4-Chlorobenzylamine (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv)

  • Temperature : 180–210°C

  • Time : 1–2 hours

  • Catalyst : Anhydrous aluminum chloride (AlCl3, 5 mol%)

The imine forms spontaneously under heat, and residual moisture in the reactants facilitates partial reduction. While this method offers simplicity, yields are lower (50–60% ) due to thermal decomposition. Subsequent purification via vacuum distillation or chromatography is required.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Reductive Amination70–80%>95%ModerateLow
Catalytic Tandem85–90%>98%HighModerate
Nucleophilic Substitution60–70%>98%ModerateModerate
High-Temperature50–60%90–95%HighLow

The catalytic tandem method is optimal for high-yield synthesis, whereas reductive amination balances simplicity and efficiency. Solvent-free approaches, though less efficient, align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

This compound is being investigated for its potential biological activities , particularly in relation to its interactions with biomolecules. Preliminary studies suggest that it may exhibit antibacterial and anticancer properties, making it a candidate for further pharmacological evaluation.

Medicine

In medicinal chemistry, the compound is explored as a lead compound in drug discovery . Its structural features could be optimized to enhance therapeutic efficacy against various diseases, particularly those involving receptor modulation.

Industry

The compound's unique properties make it useful in the development of new materials and chemical processes, potentially leading to innovations in industrial applications.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of similar compounds indicated that modifications in the chlorophenyl group could enhance cytotoxicity against cancer cell lines. Further research is needed to evaluate the specific effects of this compound in this context.

Case Study 2: Antibacterial Properties

Research has suggested that compounds with thiophene moieties exhibit significant antibacterial activity. Investigating the antibacterial effects of this compound could provide insights into its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Chlorophenyl Derivatives

  • N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (4f) ():
    This Schiff base analog replaces the thiophene moiety with an imine group. Its NMR data (¹H: δ 8.27 ppm for imine proton; ¹³C: δ 161.0 ppm for C=N) highlight electronic differences compared to the amine-linked target compound. The imine group increases polarity, reducing membrane permeability but enhancing metal-binding capacity .
  • The dual chlorophenyl groups enhance hydrophobic interactions, as evidenced by its melting point (181–183°C), suggesting higher crystallinity than the target compound .

Heterocyclic Variations

  • The benzo[d][1,3]dioxole group introduces electron-donating effects, altering π-π stacking interactions in biological targets .

Pharmacological and Physicochemical Properties

Table 1: Key Data for Selected Analogous Compounds

Compound Name Molecular Weight (g/mol) Key NMR Shifts (¹H/¹³C) Notable Features Reference
N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine 280.25 δ 8.27 (s, 1H), δ 161.0 (C=N) Schiff base; metal coordination
1-(Thiophen-2-ylmethyl)piperidine 167.28 δ 3.70 (s, 2H, CH₂-N) Rigid structure; improved selectivity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(pyridine-2-ylmethyl)methanamine 256.29 δ 4.69 (s, 2H, CH₂-N) Enhanced H-bonding capacity

Biological Activity

1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound featuring a chlorophenyl group and a thiophen-2-ylmethyl group attached to a methanamine backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antibacterial and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12ClN2S
  • Molecular Weight : 252.75 g/mol
  • CAS Number : 774190-82-8

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-chlorobenzyl chloride with thiophen-2-ylmethylamine under basic conditions, often using solvents like dichloromethane or toluene. The reaction conditions can be optimized for yield and purity through various purification techniques such as recrystallization or column chromatography .

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , with growth inhibition zones ranging from 14 to 17 mm .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli16
Pseudomonas aeruginosa14
Control (Standard Antibiotic) --

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results indicated that the compound exhibits anti-proliferative effects, with IC50 values less than 25 μM for certain analogs .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (μM)
This compoundHepG2<25
MCF-7<25
PC-3 (Prostate Cancer)>50

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, likely involving receptor binding or enzyme modulation. Detailed studies on binding affinities and selectivity are essential to elucidate the exact mechanisms .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated a series of thiophene-linked compounds, including derivatives of this compound. These compounds were tested against a panel of pathogenic bacteria, revealing significant activity particularly against Gram-positive strains .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of thiophene derivatives. The study highlighted that modifications in substituents significantly influenced the anti-proliferative activity against various cancer cell lines, suggesting that structural optimization could enhance efficacy .

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